

An In-Depth Technical Guide to XL388: A Dual mTORC1/mTORC2 Inhibitor

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Compound of Interest		
Compound Name:	XL388-C2-NH2	
Cat. No.:	B15559454	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL388 is a potent, orally bioavailable, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] As a second-generation mTOR inhibitor, XL388 distinguishes itself by dually targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4] [5] This simultaneous inhibition overcomes some of the limitations of earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1 and can lead to feedback activation of pro-survival signaling pathways.[4] This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental protocols related to XL388, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties of XL388

The core structure of XL388 is a benzoxazepine scaffold. Its systematic name is [7-(6-amino-3-pyridinyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl][3-fluoro-2-methyl-4-(methylsulfonyl)phenyl]-methanone.



Property	Value
Molecular Formula	C23H22FN3O4S
Molecular Weight	455.5 g/mol
CAS Number	1251156-08-7
Appearance	Crystalline solid
Solubility	Soluble in DMSO (5 mg/ml, warmed)

Mechanism of Action and Signaling Pathway

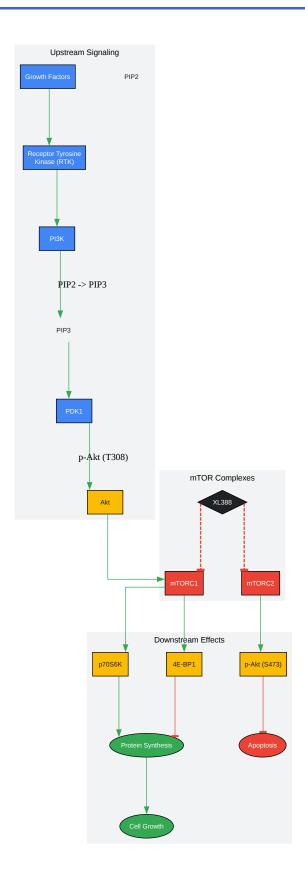
XL388 functions as an ATP-competitive inhibitor of the mTOR kinase domain.[1][2][3] By binding to the ATP-binding site of mTOR, it prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2. This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

The key consequences of XL388's inhibitory action include:

- Inhibition of mTORC1: This leads to the dephosphorylation of its downstream effectors, p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The result is a suppression of protein synthesis and cell growth.
- Inhibition of mTORC2: This prevents the phosphorylation of Akt at serine 473 (S473), which is crucial for its full activation. Inhibition of Akt, a central node in cell survival signaling, promotes apoptosis.

Below is a diagram illustrating the mechanism of action of XL388 within the mTOR signaling pathway.









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